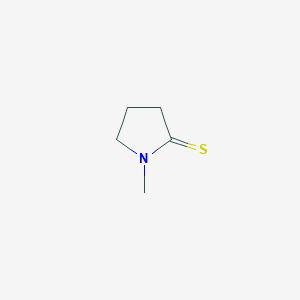

1-Methylpyrrolidine-2-thione

Overview

Description

1-Methylpyrrolidine-2-thione is a chemical compound studied for its intriguing reactions with various substrates and its potential applications in the synthesis of complex molecules. While the specific compound "1-Methylpyrrolidine-2-thione" was not directly mentioned in the available literature, related compounds and their reactions provide insight into its chemistry.

Synthesis Analysis

The synthesis of related thiadiazolidine-2-thiones and their reactions with metal ions to form stable complexes offers insight into potential synthetic pathways and interactions of 1-Methylpyrrolidine-2-thione (Majumder et al., 1990). Additionally, the synthesis of 2-imino-1-methylpyrrolidine-5-carboxylic acid highlights methods of isolating and characterizing pyrrolidine derivatives, which could be analogous to the synthesis of 1-Methylpyrrolidine-2-thione (Castellanos et al., 2006).

Molecular Structure Analysis

Structural analysis of 1-Methylpyrrolidine-2-thione could be approached by studying similar compounds, such as the reaction of optically active oxiranes with 1-Methylpyrrolidine-2-thione, revealing insights into the molecular structure and stereochemistry through X-ray crystallography (Fu et al., 2011).

Chemical Reactions and Properties

The chemical behavior of thiadiazolidine-2-thiones with metal ions suggests potential reactivity patterns for 1-Methylpyrrolidine-2-thione with metal acetates, leading to complex formation and rearrangement to Schiff bases. This indicates a propensity for engaging in coordination chemistry and forming stable complexes (Majumder et al., 1990).

Physical Properties Analysis

For closely related compounds, spectroscopic and crystallographic studies provide insights into physical properties, such as crystal structure, vibrational modes, and optical characteristics. For instance, studies on [C7H18N2]2ClBiCl6.H2O reveal the importance of hydrogen bonding and charge-transfer interactions in defining the physical properties of pyrrolidinium-based compounds (Tahar et al., 2013).

Chemical Properties Analysis

The reactivity of 1-Methylpyrrolidine-2-thione with oxiranes, leading to stereoselective formation of thiiranes, highlights its chemical properties, particularly in terms of regioselectivity and stereoselectivity in reactions. Such properties are crucial for understanding the compound's behavior in synthetic pathways (Fu et al., 2011).

Scientific Research Applications

Synthesis of 3-spiro-annulated pyrrolidine-2-thiones

- Scientific Field: Organic Chemistry

- Application Summary: 1-Methylpyrrolidine-2-thione is used in the synthesis of 3-spiro-annulated pyrrolidine-2-thiones . These compounds are a promising group and have been the focus of synthetic methods published over the previous 10 years .

- Methods of Application: The historically first method that is still most often employed for the synthesis of pyrrolidine-2-thiones is thionation of the respective lactams with P2S5 or Lawesson’s reagent . The thiopyrrolidones obtained, bearing another spirofused ring at the C-3 atom, are utilized as key building blocks for the synthesis of biologically active compounds .

- Results or Outcomes: The synthesis of these compounds has been successful and they have been used as key building blocks for the synthesis of biologically active compounds .

Synthesis of Thioamides and Thiolactams

- Scientific Field: Organic Chemistry

- Application Summary: 1-Methylpyrrolidine-2-thione is used in the synthesis of thioamides and thiolactams .

- Methods of Application: Thioamides and thiolactams are synthesized using Lawesson reagents .

- Results or Outcomes: The synthesis of thioamides and thiolactams using 1-Methylpyrrolidine-2-thione has been successful .

(3+2) Annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors

- Scientific Field: Organic Chemistry

- Application Summary: 1-Methylpyrrolidine-2-thione is used in the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . This method is suitable for the assembly of not only spirocyclic systems but also pyrrolidine-2-thiones in general .

- Methods of Application: The first step of (3+2) annulation reaction involves organocatalyzed conjugate addition of α-isothiocyanatocarbonyl compounds containing an active methylene group to exocyclic alkenes – Michael acceptors . The attack of an anionic intermediate on an isothiocyanate group led to thiopyrrolidone ring closure .

- Results or Outcomes: This method has been successful in synthesizing a wide range of spirocyclic pyrrolidine-2-thione derivatives .

Synthesis of Thioamides and α-Ketothioamides

- Scientific Field: Organic Chemistry

- Application Summary: 1-Methylpyrrolidine-2-thione is used in the synthesis of thioamides and α-ketothioamides .

- Methods of Application: The synthesis of thioamides and α-ketothioamides is achieved by a modification of the Willgerodt–Kindler reaction, under solvent-free and noncatalyst conditions using IR energy as a source of activation .

- Results or Outcomes: The yields of α-ketothioamides from most of these reactions are better than those reported previously .

Chemical Functionalization of Graphene Sheets

- Scientific Field: Material Science

- Application Summary: 1-Methylpyrrolidine-2-thione is useful for the chemical functionalization of graphene sheets by solvothermal reduction of graphene oxide .

- Methods of Application: The process involves the solvothermal reduction of graphene oxide in the presence of 1-Methylpyrrolidine-2-thione .

- Results or Outcomes: This method has been successful in chemically functionalizing graphene sheets .

Drug Discovery

- Scientific Field: Medicinal Chemistry

- Application Summary: The pyrrolidine ring, which includes 1-Methylpyrrolidine-2-thione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application: The methods are based on the synthetic strategies used: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety And Hazards

1-Methylpyrrolidine-2-thione can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash hands and face thoroughly. Protective gloves, eye protection, and face protection should be worn. If it comes into contact with the skin, it should be washed off with plenty of water .

properties

IUPAC Name |

1-methylpyrrolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQILOJRSIWGQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341743 | |

| Record name | 1-Methylpyrrolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyrrolidine-2-thione | |

CAS RN |

10441-57-3 | |

| Record name | 1-Methyl-2-pyrrolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10441-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpyrrolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)

![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)